molecular formula C19H24N2O4 B2391406 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide CAS No. 1421457-36-4

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide

Cat. No.: B2391406
CAS No.: 1421457-36-4
M. Wt: 344.411
InChI Key: IXYNGAFSAFIDAG-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxyethyl group and a dimethoxybenzamide moiety. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: The initial step involves the synthesis of 4-(dimethylamino)phenyl intermediate through a series of reactions, such as nitration, reduction, and alkylation.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using appropriate reagents and conditions to introduce the hydroxyethyl group.

    Coupling with Dimethoxybenzamide: The final step involves coupling the hydroxyethylated intermediate with 2,3-dimethoxybenzamide under suitable conditions, such as the use of coupling agents like EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and dimethoxybenzamide moieties can interact with various enzymes and receptors. These interactions can modulate the activity of specific proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl derivatives: Compounds like 4-(dimethylamino)phenylazo)benzoic acid share structural similarities and exhibit comparable chemical properties.

    Dimethoxybenzamide derivatives: Compounds with similar benzamide structures, such as 2,3-dimethoxybenzamide, also show related chemical behavior.

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both dimethylamino and hydroxyethyl groups, along with the dimethoxybenzamide moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-21(2)14-10-8-13(9-11-14)16(22)12-20-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11,16,22H,12H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNGAFSAFIDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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